
Dinitrobis(pyridine)palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinitrobis(pyridine)palladium is a coordination compound that features a palladium center coordinated to two pyridine ligands and two nitro groups. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties. It is often used as a precursor in various chemical reactions and has applications in catalysis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dinitrobis(pyridine)palladium can be synthesized through the reaction of palladium(II) chloride with pyridine and sodium nitrite in an aqueous medium. The reaction typically proceeds as follows:
- Dissolve palladium(II) chloride in water.
- Add pyridine to the solution.
- Introduce sodium nitrite to the mixture.
- Stir the reaction mixture at room temperature for several hours.
- Filter the resulting precipitate and wash it with water to obtain the desired compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. the principles of scaling up the laboratory synthesis can be applied, with considerations for reaction optimization, purification, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Dinitrobis(pyridine)palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) species, which are often used in catalysis.
Substitution: The pyridine ligands can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, and other nitrogen-containing compounds.
Major Products Formed
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) species.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Dinitrobis(pyridine)palladium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which dinitrobis(pyridine)palladium exerts its effects involves coordination to target molecules through its palladium center. The palladium atom can form bonds with various substrates, facilitating chemical transformations. In biological systems, it can interact with DNA and proteins, potentially leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorobis(pyridine)palladium(II): Similar structure but with chloride ligands instead of nitro groups.
Bis(benzonitrile)palladium(II) chloride: Features benzonitrile ligands instead of pyridine.
Palladium(II) acetate: A common palladium precursor with acetate ligands.
Uniqueness
Dinitrobis(pyridine)palladium is unique due to the presence of nitro groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific catalytic applications and research studies.
Propriétés
Numéro CAS |
24670-00-6 |
|---|---|
Formule moléculaire |
C10H10N4O4Pd-2 |
Poids moléculaire |
356.63 g/mol |
Nom IUPAC |
palladium;pyridine;dinitrite |
InChI |
InChI=1S/2C5H5N.2HNO2.Pd/c2*1-2-4-6-5-3-1;2*2-1-3;/h2*1-5H;2*(H,2,3);/p-2 |
Clé InChI |
MJYCRBFBELTRKN-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=NC=C1.C1=CC=NC=C1.N(=O)[O-].N(=O)[O-].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


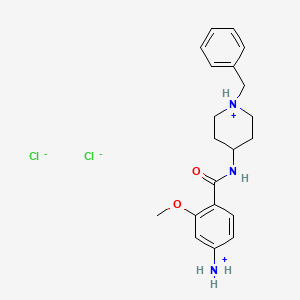


![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
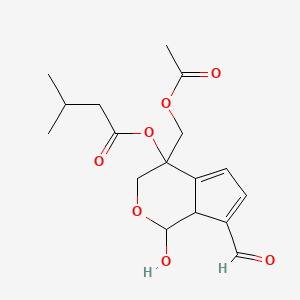
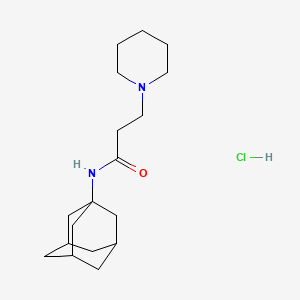
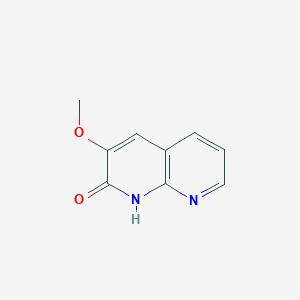

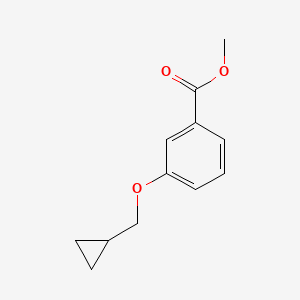
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
![Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride](/img/structure/B13756171.png)
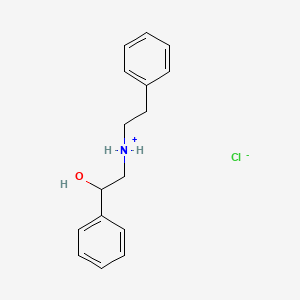
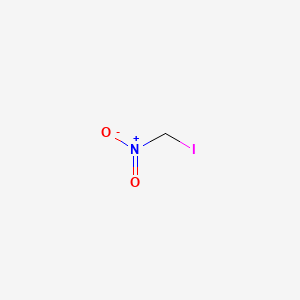
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13756188.png)
